molecular formula C8H5Cl3O4S B12045588 Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Cat. No.: B12045588
M. Wt: 303.5 g/mol
InChI Key: KPRHEOJHGAVHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,4-dichlorobenzoate. This reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Chemical Reactions Analysis

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate can be compared with similar compounds such as:

The presence of the chlorosulfonyl group in this compound makes it more reactive and suitable for specific chemical reactions and applications .

Biological Activity

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a synthetic compound with significant biological activity, primarily due to its electrophilic nature and ability to interact with biological macromolecules. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7Cl3O4S and a molecular weight of 303.55 g/mol. The compound features a benzoate structure with dichloro and chlorosulfonyl substituents that enhance its reactivity. The electron-withdrawing groups (chlorine and chlorosulfonyl) increase its electrophilic character, making it a valuable intermediate in chemical synthesis and a potential pharmacological agent.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group can react with amino acid residues in proteins, potentially inhibiting their function.
  • Interference with Cellular Processes : By modifying key biomolecules, the compound may disrupt various cellular pathways, which is particularly relevant in the context of cancer therapy .

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting critical cellular functions. For example:

  • Cell Line Studies : The compound was tested against colon cancer cell lines, showing significant antiproliferative effects compared to control compounds .
  • Mechanistic Insights : It was found to affect pathways involved in tumorigenesis, suggesting potential applications in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains. Notably:

  • Minimum Inhibitory Concentrations (MIC) : Various derivatives showed MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerInhibition of colon cancer cell lines
AntimicrobialActivity against S. aureus and E. coli
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Notable Research Findings

  • Inhibition Studies : this compound was shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cellular Interaction : The compound's ability to form covalent bonds with nucleophilic residues was confirmed through biochemical assays .

Properties

Molecular Formula

C8H5Cl3O4S

Molecular Weight

303.5 g/mol

IUPAC Name

methyl 3,4-dichloro-5-chlorosulfonylbenzoate

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3

InChI Key

KPRHEOJHGAVHLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.